![molecular formula C16H23N3S B14195620 Thiourea, [4-(octahydro-1(2H)-quinolinyl)phenyl]- CAS No. 832098-96-1](/img/structure/B14195620.png)
Thiourea, [4-(octahydro-1(2H)-quinolinyl)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiourea, [4-(octahydro-1(2H)-quinolinyl)phenyl]- is an organosulfur compound with a complex structure that includes a quinoline ring system. This compound is part of the broader class of thioureas, which are known for their diverse applications in organic synthesis, pharmaceuticals, and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, [4-(octahydro-1(2H)-quinolinyl)phenyl]- typically involves the reaction of aniline derivatives with carbon disulfide in an aqueous medium. This method allows for the efficient formation of symmetrical and unsymmetrical substituted thiourea derivatives . Another approach involves the reaction of isocyanides with aliphatic amines in the presence of elemental sulfur, which proceeds efficiently at ambient temperature .
Industrial Production Methods
On an industrial scale, thioureas are often produced by the reaction of hydrogen sulfide with calcium cyanamide in the presence of carbon dioxide. This method is widely used due to its efficiency and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
Thiourea, [4-(octahydro-1(2H)-quinolinyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction often involves nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted thioureas, guanidines, and other sulfur-containing compounds .
Aplicaciones Científicas De Investigación
Thiourea, [4-(octahydro-1(2H)-quinolinyl)phenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfur-containing compounds.
Biology: Investigated for its potential antibacterial, antioxidant, and anticancer properties.
Medicine: Explored for its potential use in the treatment of diseases such as Alzheimer’s and tuberculosis.
Industry: Utilized in the production of photographic films, dyes, elastomers, plastics, and textiles.
Mecanismo De Acción
The mechanism of action of Thiourea, [4-(octahydro-1(2H)-quinolinyl)phenyl]- involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: Inhibits enzymes such as α-amylase, α-glucosidase, acetylcholinesterase, and butyrylcholinesterase.
Radical Scavenging: Acts as an antioxidant by scavenging free radicals such as 2,2-diphenyl-1-picrylhydrazyl and 2,2’-Azino-bis (3-ethylbenzothiazoline-6-sulfonic acid).
Electron Donor-Acceptor Complex: Functions as a pre-catalyst in electron donor-acceptor complex catalysis, facilitating the formation of iminyl radical intermediates from oxime esters.
Comparación Con Compuestos Similares
Thiourea, [4-(octahydro-1(2H)-quinolinyl)phenyl]- can be compared with other similar compounds such as:
Urea: Structurally similar but contains an oxygen atom instead of sulfur.
Selenourea: Contains selenium instead of sulfur.
Isothiourea: A tautomeric form of thiourea with different chemical properties.
These comparisons highlight the unique properties of Thiourea, [4-(octahydro-1(2H)-quinolinyl)phenyl]- in terms of its chemical reactivity and applications.
Propiedades
Número CAS |
832098-96-1 |
|---|---|
Fórmula molecular |
C16H23N3S |
Peso molecular |
289.4 g/mol |
Nombre IUPAC |
[4-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)phenyl]thiourea |
InChI |
InChI=1S/C16H23N3S/c17-16(20)18-13-7-9-14(10-8-13)19-11-3-5-12-4-1-2-6-15(12)19/h7-10,12,15H,1-6,11H2,(H3,17,18,20) |
Clave InChI |
WXKPCCNYVYGSNK-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2C(C1)CCCN2C3=CC=C(C=C3)NC(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Thiourea, [3-fluoro-4-[methyl(phenylmethyl)amino]phenyl]-](/img/structure/B14195540.png)
![Benzoic acid, 2-[[5-(acetylamino)-2-hydroxyphenyl]azo]-](/img/structure/B14195546.png)
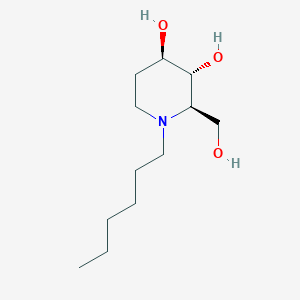
![N-(2,4-Difluorophenyl)-3-[4-(3-methoxyphenyl)piperazin-1-yl]propanamide](/img/structure/B14195555.png)
![4-[(2-Aminoethyl)carbamoyl]-3-methoxybenzoic acid](/img/structure/B14195568.png)
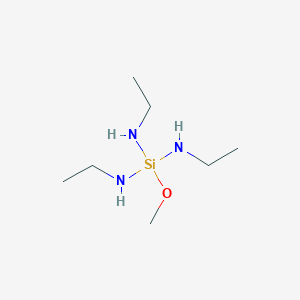
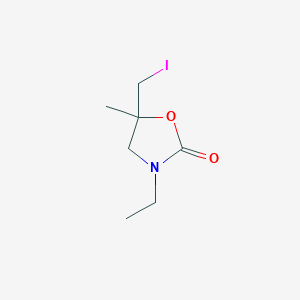
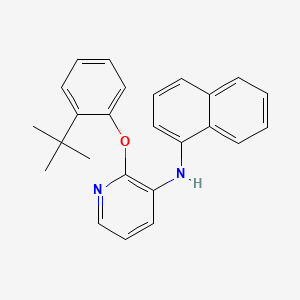
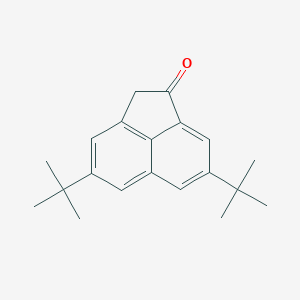
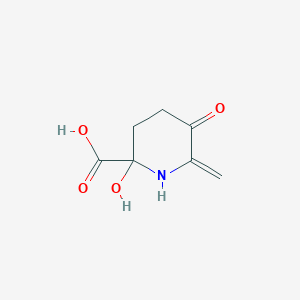
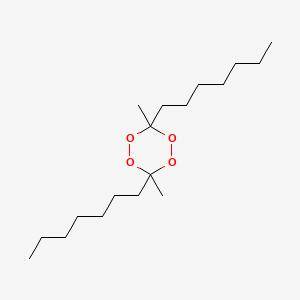

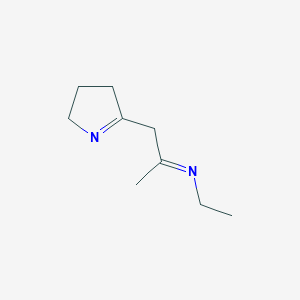
![N-[2-(1-benzothiophen-3-yl)ethyl]-2-bromobenzamide](/img/structure/B14195630.png)
